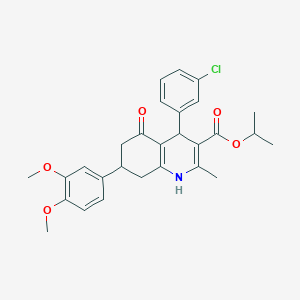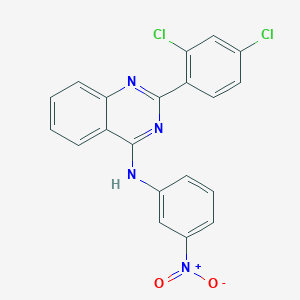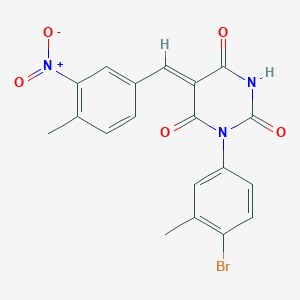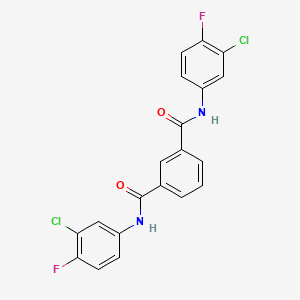![molecular formula C24H19ClN2OS2 B11639363 5-chloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-phenoxyaniline](/img/structure/B11639363.png)
5-chloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-phenoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-[(1Z)-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]-2-fenoxianilina es un compuesto orgánico complejo que presenta un núcleo de quinolina con diversos sustituyentes. Este compuesto destaca por su estructura única, que incluye un fragmento de ditioloquinolina y un grupo fenoxianilina. Es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-cloro-N-[(1Z)-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]-2-fenoxianilina generalmente implica varios pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante.
Introducción del Grupo Ditiolo: El grupo ditiolo se puede introducir haciendo reaccionar el derivado de quinolina con azufre y un agente halogenante como el cloruro de tionilo.
Reacciones de Sustitución: El grupo fenoxianilina se introduce a través de reacciones de sustitución nucleófila, donde el derivado de fenol apropiado reacciona con el intermedio de quinolina.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre del grupo ditiolo.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinolina, lo que puede conducir a la formación de derivados de dihidroquinolina.
Sustitución: El compuesto puede participar en varias reacciones de sustitución, especialmente en los grupos cloro y fenoxianilina.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Agentes halogenantes como el cloruro de tionilo, nucleófilos como fenoles y aminas.
Productos Principales
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de dihidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en la catálisis de metales de transición, facilitando diversas transformaciones orgánicas.
Ciencia de Materiales: Posible uso en el desarrollo de semiconductores orgánicos y materiales fotovoltaicos.
Biología
Actividad Antimicrobiana: El compuesto puede exhibir propiedades antimicrobianas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Inhibición Enzimática: Posible uso como inhibidor enzimático en la investigación bioquímica.
Medicina
Desarrollo de Medicamentos: La estructura única del compuesto lo convierte en un candidato para el desarrollo de medicamentos, particularmente en la orientación de enzimas o receptores específicos.
Industria
Producción de Tintes y Pigmentos: Las propiedades cromóforas del compuesto se pueden aprovechar en la producción de tintes y pigmentos.
Aditivos para Polímeros: Posible uso como aditivo en polímeros para mejorar sus propiedades.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-[(1Z)-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]-2-fenoxianilina implica su interacción con varios objetivos moleculares. El fragmento de ditioloquinolina puede interactuar con iones metálicos, inhibiendo potencialmente las metaloenzimas. El grupo fenoxianilina puede participar en enlaces de hidrógeno e interacciones π-π, afectando la unión del compuesto a los objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-cloro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina
- 1,4-dimetilbenceno
Singularidad
5-cloro-N-[(1Z)-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]-2-fenoxianilina es único debido a su combinación específica de un núcleo de ditioloquinolina y un grupo fenoxianilina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C24H19ClN2OS2 |
|---|---|
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
N-(5-chloro-2-phenoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C24H19ClN2OS2/c1-24(2)22-21(17-10-6-7-11-18(17)27-24)23(30-29-22)26-19-14-15(25)12-13-20(19)28-16-8-4-3-5-9-16/h3-14,27H,1-2H3 |
Clave InChI |
ALTCDPFRUJUOCS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)SS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
![3-[(2E)-1-methyl-2-(2-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11639299.png)
![(5Z)-1-(3-Ethoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11639305.png)
![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)




![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
![3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11639346.png)

![6-benzyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639353.png)
